molecular formula C21H19N5O2 B12046100 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-54-2

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12046100
CAS No.: 478253-54-2
M. Wt: 373.4 g/mol
InChI Key: OVFASYWMPJPDPB-LPYMAVHISA-N
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Description

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant properties. This particular compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

The synthesis of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the treatment of 1,3-dimethyl-5,6-diaminouracil with benzaldehyde. The reaction proceeds through the formation of an intermediate 5-benzylideneamino compound, which upon further heating with benzaldehyde, yields the desired product

Chemical Reactions Analysis

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the proliferation of certain cancer cell lines and modulate cytokine production . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and immune response.

Comparison with Similar Compounds

Similar compounds to 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other xanthine derivatives such as:

    Theobromine: A natural xanthine found in cocoa, known for its stimulant properties.

    Theophylline: Another natural xanthine used in the treatment of respiratory diseases.

    Caffeine: A well-known stimulant found in coffee and tea.

Compared to these natural xanthines, this compound is unique due to its synthetic origin and specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .

Properties

478253-54-2

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

7-benzyl-8-[(E)-benzylideneamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b22-13+

InChI Key

OVFASYWMPJPDPB-LPYMAVHISA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/N=C/C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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